molecular formula C22H17N B15349035 1,2,5-Triphenylpyrrole CAS No. 851-33-2

1,2,5-Triphenylpyrrole

Cat. No.: B15349035
CAS No.: 851-33-2
M. Wt: 295.4 g/mol
InChI Key: DQJYXWVSPPYNAA-UHFFFAOYSA-N
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Description

1,2,5-Triphenylpyrrole is an organic compound with the molecular formula C22H17N . It is a derivative of pyrrole, featuring three phenyl groups attached to the pyrrole ring at positions 1, 2, and 5. This compound is known for its unique chemical properties and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Triphenylpyrrole can be synthesized through several methods, including the reaction of phenylhydrazine with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the pyrrole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

1,2,5-Triphenylpyrrole undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form corresponding oxidized products.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often involving reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) .

Common Reagents and Conditions:

  • Oxidation: Chromic acid, KMnO4, reflux conditions.

  • Reduction: NaBH4, LiAlH4, anhydrous conditions.

  • Substitution: HNO3, H2SO4, acidic conditions.

Major Products Formed:

  • Oxidation: Oxidized derivatives of this compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

1,2,5-Triphenylpyrrole has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1,2,5-Triphenylpyrrole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial: Cell membrane disruption.

  • Anticancer: Inhibition of cancer cell growth pathways.

Comparison with Similar Compounds

  • 1,2,3-Triphenylpyrrole

  • 1,2,4-Triphenylpyrrole

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Properties

CAS No.

851-33-2

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

1,2,5-triphenylpyrrole

InChI

InChI=1S/C22H17N/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)23(21)20-14-8-3-9-15-20/h1-17H

InChI Key

DQJYXWVSPPYNAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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